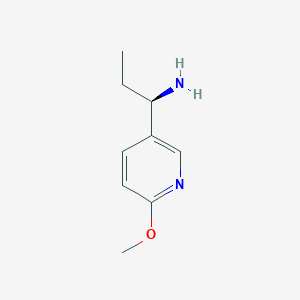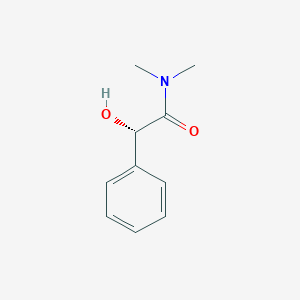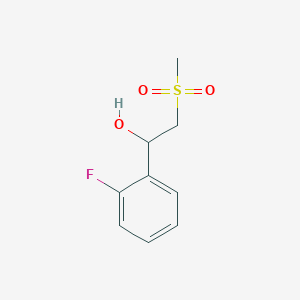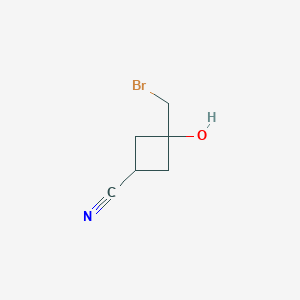
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring with a bromomethyl group, a hydroxyl group, and a nitrile group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile typically involves the bromination of a suitable cyclobutane precursor followed by the introduction of the hydroxyl and nitrile groups. One common method involves the bromination of 3-methylcyclobutanone, followed by the addition of hydroxyl and nitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Products include cyclobutanones or other carbonyl-containing compounds.
Reduction Reactions: Products include primary amines or other reduced forms of the nitrile group.
Wissenschaftliche Forschungsanwendungen
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromomethyl group can act as an electrophile, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-3-(Bromomethyl)cyclobutanecarboxylic acid
- cis-3-(Benzyloxymethyl)cyclobutanol
- cis-3-Hexenyl acetate
Uniqueness
cis-3-(Bromomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to the combination of its functional groups and the rigidity of the cyclobutane ring. This combination allows for specific reactivity and interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C6H8BrNO |
|---|---|
Molekulargewicht |
190.04 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H8BrNO/c7-4-6(9)1-5(2-6)3-8/h5,9H,1-2,4H2 |
InChI-Schlüssel |
ULZIFBHCBQJYNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CBr)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


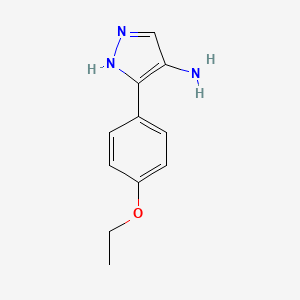
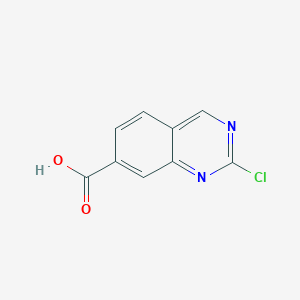
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)
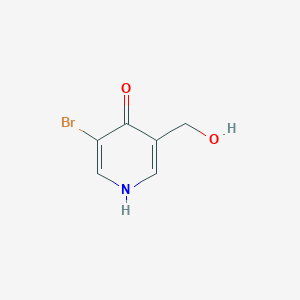
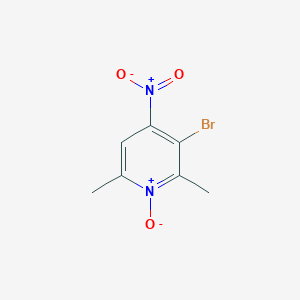
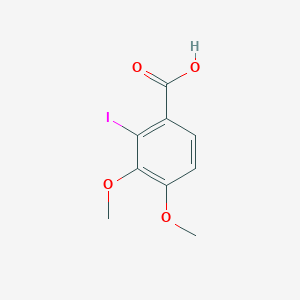
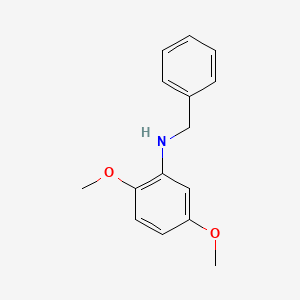
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)
![1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)

